5-Chlorothiophene-2-carbohydrazide hydrochloride
CAS No.:
Cat. No.: VC13768831
Molecular Formula: C5H6Cl2N2OS
Molecular Weight: 213.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H6Cl2N2OS |
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Molecular Weight | 213.08 g/mol |
IUPAC Name | 5-chlorothiophene-2-carbohydrazide;hydrochloride |
Standard InChI | InChI=1S/C5H5ClN2OS.ClH/c6-4-2-1-3(10-4)5(9)8-7;/h1-2H,7H2,(H,8,9);1H |
Standard InChI Key | NKRUOCYACLBIPT-UHFFFAOYSA-N |
SMILES | C1=C(SC(=C1)Cl)C(=O)NN.Cl |
Canonical SMILES | C1=C(SC(=C1)Cl)C(=O)NN.Cl |
Introduction
Structural and Physicochemical Properties
The hydrochloride salt of 5-chlorothiophene-2-carbohydrazide derives from the parent carbohydrazide through protonation of the hydrazide nitrogen, enhancing its stability and solubility. Key characteristics include:
Molecular Architecture
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Molecular Formula: Likely (parent carbohydrazide: ).
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Functional Groups: Thiophene ring (chlorinated at C5), carbohydrazide (-CONHNH), and hydrochloride (-HCl).
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Structural Analogs: 5-Chloro-2-thiophenecarboxylic acid (precursor to anticoagulants like rivaroxaban) , 5-bromo-2-thiophenecarbohydrazide.
Physicochemical Data
The hydrochloride form likely exhibits improved crystallinity and handling properties compared to the free base, critical for pharmaceutical formulation .
Synthetic Methodologies
The synthesis of 5-chlorothiophene-2-carbohydrazide hydrochloride involves sequential functionalization of the thiophene backbone, followed by salt formation.
Chlorination and Carboxylation
A patented one-pot method for 5-chloro-2-thiophenecarboxylic acid synthesis (CAS 42518-98-9) provides a template :
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Chlorination: 2-Thiophenecarboxaldehyde reacts with chlorine gas () at -5–25°C to form 5-chloro-2-thiophenecarboxaldehyde .
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Oxidation: The aldehyde intermediate undergoes haloform reaction with sodium hypochlorite () in alkaline conditions, yielding 5-chloro-2-thiophenecarboxylic acid .
Hydrazide Formation and Salt Preparation
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Carbohydrazide Synthesis: Reacting 5-chloro-2-thiophenecarboxylic acid with hydrazine hydrate () in ethanol produces 5-chlorothiophene-2-carbohydrazide.
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Hydrochloride Salt Formation: Treatment with hydrochloric acid () in anhydrous conditions yields the final product.
Critical Parameters:
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Purification: Recrystallization from ethanol/water mixtures enhances purity.
Pharmacological Activity and Mechanisms
While direct studies on the hydrochloride salt are scarce, its parent compound exhibits notable bioactivity:
Antitumor Activity
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In Vitro Efficacy: Inhibits proliferation of MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC values <50 µM.
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Mechanism: Induces apoptosis via mitochondrial pathway activation (caspase-3/9 upregulation).
Antimicrobial Properties
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Broad-Spectrum Activity: Effective against Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL).
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Synergy: Enhances β-lactam antibiotic efficacy against methicillin-resistant S. aureus (MRSA).
Structure-Activity Relationships (SAR)
Industrial and Research Applications
Pharmaceutical Intermediates
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Anticoagulant Synthesis: Analogous to 5-chloro-2-thiophenecarbonyl chloride, a precursor to rivaroxaban .
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Anticancer Agents: Serves as a scaffold for kinase inhibitors targeting EGFR and VEGFR.
Material Science
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Coordination Polymers: The hydrazide moiety chelates metal ions (e.g., Cu, Zn) for catalytic applications.
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